2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
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Overview
Description
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is an organic compound that features a chloroacetamide group attached to an ethyl and tetrahydro-2H-pyran-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The tetrahydro-2H-pyran-4-yl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-ethylacetamide: Lacks the tetrahydro-2H-pyran-4-yl moiety, making it less complex and potentially less bioactive.
N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide:
2-chloro-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group, which may affect its chemical properties and biological activity.
Uniqueness
2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of both the chloroacetamide and tetrahydro-2H-pyran-4-yl moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(oxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSIHNBSXLKFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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